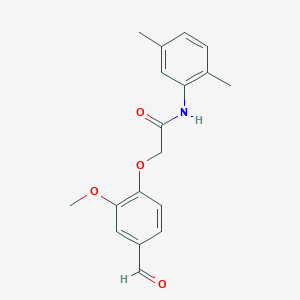![molecular formula C21H20N4O2S B2772312 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1013804-45-9](/img/structure/B2772312.png)
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds containing the benzo[d]thiazol and pyrazole moieties have been documented. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra. The detailed synthesis procedures offer insights into the chemical versatility and potential modifications of these compounds for enhanced biological activities (Palkar et al., 2017).
Biological Activities
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzo[d]thiazol-2-yl substituted compounds. These studies reveal that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activities are tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, demonstrating the compounds' efficacy in inhibiting microbial growth (Landage et al., 2019).
Anticancer Activity
The anticancer potential of benzo[d]thiazol-2-yl and pyrazole derivatives has also been explored. Some studies have synthesized and tested these compounds against various cancer cell lines, including HepG2 (human liver cancer cell line) and MCF-7 (breast cancer cell line). Certain derivatives have shown promising anticancer activities, suggesting their potential as templates for developing anticancer drugs (Deshineni et al., 2020).
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)17-12-16(20(26)22-14-8-4-6-10-18(14)27-3)24-25(17)21-23-15-9-5-7-11-19(15)28-21/h4-13H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMUFEHPQSRLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

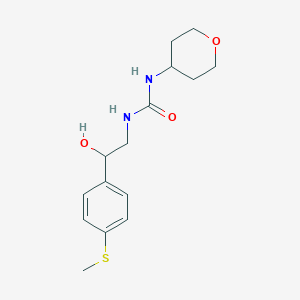
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
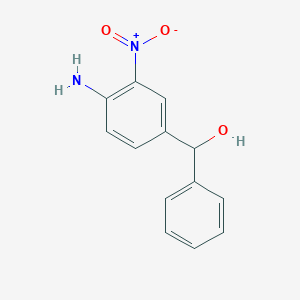
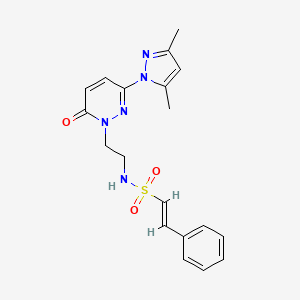

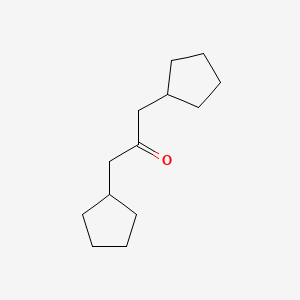
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
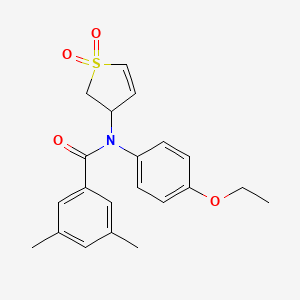

![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
